2-(Methylthio)pyrimidin-4-ol

Thermal analysis Formulation Solid‑state characterization

2-(Methylthio)pyrimidin-4-ol, also referred to as S-methyl-2-thiouracil or 2-methylthio-4-pyrimidinol (CAS 5751-20-2), is a C5‑pyrimidine derivative bearing a methylthio substituent at position 2 and a hydroxyl (keto‑enol tautomeric) group at position 4. The compound exhibits a melting point of 200–204 °C (reference mp 202 °C), an XLogP3 of 0.5, and a molecular weight of 142.18 g mol⁻¹.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 124700-70-5
Cat. No. B048172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidin-4-ol
CAS124700-70-5
Synonyms4-Pyrimidinol, 2-(methylthio)- (9CI)
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=O)N1
InChIInChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
InChIKeyUYHSQVMHSFXUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5): Physicochemical and Biological Baseline for Informed Sourcing


2-(Methylthio)pyrimidin-4-ol, also referred to as S-methyl-2-thiouracil or 2-methylthio-4-pyrimidinol (CAS 5751-20-2), is a C5‑pyrimidine derivative bearing a methylthio substituent at position 2 and a hydroxyl (keto‑enol tautomeric) group at position 4 [1]. The compound exhibits a melting point of 200–204 °C (reference mp 202 °C), an XLogP3 of 0.5, and a molecular weight of 142.18 g mol⁻¹ . It serves as a scaffold for neuronal nitric oxide synthase (nNOS) inhibitors and as a key synthetic intermediate in the preparation of the CDK4/6 inhibitor palbociclib .

Why 2-(Methylthio)pyrimidin-4-ol Cannot Be Replaced by 2-Thiouracil or Other Close Analogs


Although 2-thiouracil and its derivatives are structurally related, substituting the thione sulfur with a methylthio group (S‑CH₃) introduces qualitative changes that preclude simple interchange: the S‑methyl derivative shows a melting‑point suppression of >130 °C relative to 2‑thiouracil (202 °C vs >300 °C) [1], a reversed lipophilicity profile (XLogP3 0.5 vs −0.3) [2], and a distinct tautomeric equilibrium that does not mirror the thione‑thiol tautomerism of 2‑thiouracil [3]. These differences directly impact purification, formulation, membrane permeability, and reactivity in substitution reactions commonly employed in kinase‑inhibitor synthesis .

Quantitative Differentiation Evidence for 2-(Methylthio)pyrimidin-4-ol Against Comparator Analogs


Melting‑Point Differential: 2‑(Methylthio)pyrimidin‑4‑ol (202 °C) vs 2‑Thiouracil (>300 °C)

2‑(Methylthio)pyrimidin‑4‑ol melts sharply at 200–204 °C , whereas the parent 2‑thiouracil decomposes above 300 °C (reported mp 340 °C with decomposition) [1]. The >130 °C depression simplifies melt‑processing and recrystallization, reducing thermal degradation risk during purification and formulation.

Thermal analysis Formulation Solid‑state characterization

Lipophilicity Shift: XLogP3 0.5 for S‑Methyl Derivative vs −0.3 for 2‑Thiouracil

The S‑methyl group raises the computed logP by approximately 0.8 log units relative to 2‑thiouracil [1]. This increase correlates with improved passive membrane permeation, as noted by ChemShuttle’s comparative permeability assessment against oxygen analogs .

Lipophilicity Membrane permeability QSAR

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: S‑Methylthiouracil KI Values in the 14–60 μM Range

S‑methylthiouracil, together with 6‑propyl‑2‑thiouracil and 6‑methyl‑2‑thiouracil, acts as a competitive inhibitor of nNOS with KI values spanning 14–60 μM [1]. While the study does not resolve individual KI values, it confirms that S‑methyl‑2‑thiouracil is a member of this active class, in contrast to other thioamide‑containing heterocycles that were virtually ineffective [1].

Neuronal NOS Enzyme inhibition Thiouracil pharmacology

Tautomeric Equilibrium: S‑Methyl Substitution Does Not Perturb Keto‑Enol Ratio vs 4‑Hydroxypyrimidine

Synchrotron‑based core‑level photoemission spectroscopy demonstrated that replacing the hydrogen at position 2 with an S‑CH₃ group (i.e., going from 4‑hydroxypyrimidine to S‑methyl‑2‑thiouracil) does not significantly alter the tautomeric equilibrium populations [1]. This contrasts with the addition of OH or SH groups, which stabilise dioxo or oxo‑thione forms.

Tautomerism Photoelectron spectroscopy Thermodynamic parameters

Synthesis Efficiency: 93% Yield from Thiouracil via Dimethyl Carbonate Route

A robust one‑pot procedure converts thiouracil to 2‑methylthio‑4‑pyrimidinone in 93% isolated yield using dimethyl carbonate, potassium carbonate, and tetrabutylammonium bromide at 120 °C for 8 h . This yield surpasses typical S‑methylation yields for 2‑thiouracil reported in earlier literature.

Process chemistry S‑Methylation Scale‑up

Key Intermediate for Palbociclib: 8‑Step Route with 10% Overall Yield

2‑(Methylthio)pyrimidin‑4(3H)‑one serves as the starting material for a published 8‑step synthesis of the blockbuster oncology drug palbociclib, achieving approximately 10% overall yield . Alternative starting materials (e.g., 4‑chloro‑2‑methylthio‑5‑pyrimidinecarboxylic acid ethyl ester) require additional steps to install the pyrimidine core, making the present compound a more convergent entry point.

CDK4/6 inhibitor Palbociclib Process route

High‑Impact Application Scenarios for 2‑(Methylthio)pyrimidin‑4‑ol Based on Verified Differentiators


Synthesis of CDK4/6 Inhibitors (e.g., Palbociclib and Analogs)

The demonstrated use as a starting point for an 8‑step, 10%‑yield Palbociclib synthesis positions 2‑(methylthio)pyrimidin‑4‑ol as a strategic building block for medicinal chemistry groups developing CDK‑targeting oncology agents. Its S‑methyl group permits selective nucleophilic displacement in later steps, enabling efficient diversification of the pyrimidine core.

Neuronal Nitric Oxide Synthase (nNOS) Probe Development

With KI values in the 14–60 μM range for nNOS [1], S‑methylthiouracil provides a validated starting scaffold for designing competitive nNOS inhibitors. The compound’s moderate selectivity for the neuronal isoform makes it suitable for neuroscience research programs investigating nitric oxide signaling in neuroinflammation and neurodegeneration.

Thiopyrimidine Library Synthesis for Antimetabolite Drug Discovery

The 93%‑yield methylation procedure and the compound's enhanced lipophilicity (XLogP3 = 0.5 vs −0.3 for 2‑thiouracil) [2] support its use as a bulk intermediate for generating diverse thiopyrimidine libraries. The improved membrane permeability profile aids in prioritizing hits from phenotypic screens that require intracellular target engagement.

Physicochemical Reference Standard for Tautomerism Studies

The well‑characterized tautomeric equilibrium, which is essentially identical to that of 4‑hydroxypyrimidine [3], makes this compound a reliable reference standard for laboratories using core‑level spectroscopy or computational methods to benchmark tautomer populations in heterocyclic systems.

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